1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-benzyl-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-18-11-9-17(10-12-18)15-25-21(26)20-19(8-5-13-23-20)24(22(25)27)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDTSYDVXJXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a compound belonging to the pyrido[3,2-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structural features of this compound suggest it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of 1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is with a molecular weight of approximately 366.42 g/mol. The compound features a pyrido[3,2-d]pyrimidine core with notable substituents that influence its biological interactions.
Anticancer Activity
Research indicates that pyrido[3,2-d]pyrimidine derivatives possess anticancer properties. For instance, studies have shown that certain derivatives inhibit cell proliferation in various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxic effects against different cancer types.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (vulvar carcinoma) | 10 | Significant inhibition |
| HeLa (cervical cancer) | 15 | Moderate inhibition |
| MCF-7 (breast cancer) | 12 | Significant inhibition |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. The results indicate varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| E. coli | 50 | Moderate inhibition |
| S. aureus | 25 | Strong inhibition |
| P. aeruginosa | 100 | Weak inhibition |
The findings highlight the potential of this compound as an antimicrobial agent.
The biological activity of 1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is thought to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have investigated the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a xenograft model using mice implanted with A431 cells, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Toxicity Assessment : A toxicity study revealed that at therapeutic doses, the compound exhibited minimal side effects on liver and kidney function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include derivatives with variations in substituents on the pyridopyrimidine core or the benzyl/methoxybenzyl groups. Key examples from the literature are compared below:
Table 1: Structural and Functional Comparison of Pyridopyrimidine Derivatives
Preparation Methods
Cyclization of Uracil Derivatives
6-Amino-1,3-disubstituted uracils undergo cyclization with Vilsmeier-Haack reagents (POCl₃/DMF) to form the pyrido[3,2-d]pyrimidine core. For example, treatment of 6-amino-1,3-diethyluracil (18c ) with POCl₃ in DMF generates an intermediate iminium chloride (20c ), which cyclizes with cyanoacetamide in ethanol to yield ethyl-substituted pyrido[3,2-d]pyrimidine-2,4-dione (6 ) (78% yield). Adapting this method, the unsubstituted core can be synthesized by omitting alkylation steps prior to cyclization.
Condensation with Malononitrile Derivatives
Chan and Rosowsky’s method involves condensation of 4,4-dimethoxy-2-butanone with malononitrile to form ylidenemalononitrile intermediates, which cyclize under basic conditions. While originally applied to pyrido[2,3-d]pyrimidines, this approach is adaptable to the [3,2-d] isomer by modifying steric and electronic parameters of starting materials.
Regioselective Alkylation at N1 and N3 Positions
Sequential Alkylation Protocol
Position-selective alkylation is achieved through stepwise introduction of benzyl and 4-methoxybenzyl groups:
Table 1: Alkylation Conditions and Yields
| Step | Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| N1 | Benzyl chloride | K₂CO₃ | DMF | 80°C | 68% |
| N3 | 4-Methoxybenzyl bromide | K₂CO₃ | DMF | 80°C | 60% |
Regioselectivity is ensured by the greater nucleophilicity of N1 compared to N3, attributed to electronic effects of the pyrimidine-dione ring.
Reductive Amination for Bulky Substituents
For sterically demanding groups like 4-methoxybenzyl, reductive amination using 4-methoxybenzaldehyde and NaBH₃CN in acetic acid provides superior yields (72%) compared to direct alkylation. This method avoids competing elimination reactions observed with alkyl halides.
Optimization of Reaction Parameters
Solvent and Base Selection
Temperature Control
-
Core Formation : Reflux in ethanol (78°C) optimizes cyclization.
-
Alkylation : 80°C balances reaction speed and decomposition risks.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
-
HPLC : C18 column, 0.1% TFA in H₂O/MeOH gradient (25 min runtime).
Comparative Analysis of Synthetic Routes
Q & A
Advanced Question: How can researchers optimize reaction conditions to address low yields or impurities?
Answer:
- Temperature Control : Maintain reflux temperatures (70–80°C) during cyclization to ensure complete ring closure .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency, adjusting ligand ratios to reduce side reactions .
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) for substitution steps to enhance nucleophilicity of intermediates .
- Analytical Monitoring : Employ thin-layer chromatography (TLC) or HPLC at each step to track reaction progress and identify byproducts .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure. Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of para-substitution .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) appear at 1680–1720 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 391.402 for C₂₂H₁₈FN₃O₃) .
Advanced Question: How does X-ray crystallography resolve ambiguities in electronic properties or stereochemistry?
Answer:
- Dihedral Angle Analysis : Crystallographic data reveal planar configurations of the pyridopyrimidine core and dihedral angles between aromatic rings, which influence π-π stacking interactions with biological targets .
- Electron Density Maps : Identify charge distribution around substituents (e.g., methoxy groups), correlating with reactivity in electrophilic substitution reactions .
Basic Question: What biological activities are reported for this compound?
Answer:
- Enzyme Inhibition : Preliminary studies suggest activity against kinases (e.g., EGFR) due to structural mimicry of ATP-binding sites .
- Antimicrobial Potential : Fluorinated and methoxy-substituted analogs show moderate activity against Gram-positive bacteria .
Advanced Question: What methodologies elucidate target specificity and binding kinetics?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinities (KD values) to enzymes like kinases .
- Molecular Docking : Simulate interactions with protein targets (e.g., PDB ID 1M17) to identify key hydrogen bonds with benzyl substituents .
- Mutagenesis Studies : Validate target engagement by comparing activity in wild-type vs. mutant enzyme strains .
Basic Question: How do substituents influence the compound’s chemical properties?
Answer:
Advanced Question: How can researchers resolve contradictory bioactivity data from structural analogs?
Answer:
-
Comparative SAR Tables :
Substituent Biological Activity (IC₅₀) Key Interaction 4-OCH₃ 2.1 µM (Kinase X) H-bond with Ser89 4-Cl 5.8 µM (Kinase X) Hydrophobic packing -
Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Basic Question: What purification strategies are recommended post-synthesis?
Answer:
Advanced Question: How to scale up synthesis without compromising integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
